molecular formula C11H20N2O2 B13083490 3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B13083490
M. Wt: 212.29 g/mol
InChI Key: YHGQEQUVFPCHRT-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C11H20N2O2 It is a member of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles with high yields and excellent selectivity . The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.

Chemical Reactions Analysis

3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Scientific Research Applications

3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, leading to the disruption of its enzymatic activity.

Comparison with Similar Compounds

3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structure and its potential as a kinase inhibitor, which distinguishes it from other spirocyclic compounds with different functional groups and applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H20N2O2/c1-9(2)7-13-8-11(15-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3

InChI Key

YHGQEQUVFPCHRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2(CCNCC2)OC1=O

Origin of Product

United States

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